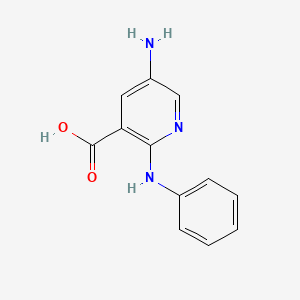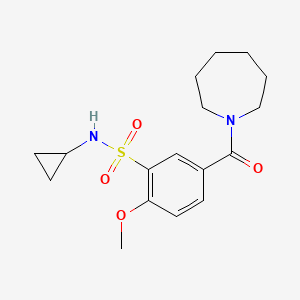![molecular formula C15H11NO3S B7637787 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)
2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MITO-2, and it has been synthesized using various methods. MITO-2 has shown promising results in scientific research, and it is believed to have a mechanism of action that can be beneficial for various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MITO-2 is not fully understood, but it is believed to work by improving mitochondrial function and reducing oxidative stress. MITO-2 has been reported to activate the mitochondrial biogenesis pathway, which is responsible for the formation of new mitochondria. This can lead to an increase in energy production and cellular metabolism, which is beneficial for various physiological processes. Additionally, MITO-2 has been reported to reduce oxidative stress by scavenging free radicals and reducing inflammation.
Biochemical and physiological effects:
MITO-2 has been reported to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, increase energy production, and reduce oxidative stress. Additionally, MITO-2 has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MITO-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized with good purity and yield. Additionally, it has been reported to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of MITO-2 is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on MITO-2. One area of research is to further investigate its mechanism of action and how it can be used to improve mitochondrial function. Additionally, more studies are needed to determine the potential applications of MITO-2 in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Further research is also needed to determine the optimal dosage and administration of MITO-2 for various applications.
Méthodes De Synthèse
MITO-2 can be synthesized using various methods, including the reaction of 5-methylthiophene-2-carboxylic acid with ethyl 2-aminoacetate, followed by cyclization using trifluoroacetic acid. Another method involves the reaction of 5-methylthiophene-2-carboxylic acid with 2-aminoethanol, followed by cyclization using acetic anhydride. Both methods have been reported to yield MITO-2 with good purity and yield.
Applications De Recherche Scientifique
MITO-2 has shown potential in various scientific research applications. It has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. MITO-2 has also been studied for its ability to improve mitochondrial function, which is crucial for energy production and cellular metabolism. Additionally, MITO-2 has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c1-9-6-7-13(20-9)12(17)8-16-14(18)10-4-2-3-5-11(10)15(16)19/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOQRELTOFWKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(5-Methylthiophen-2-yl)-2-oxoethyl)isoindoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)




![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)